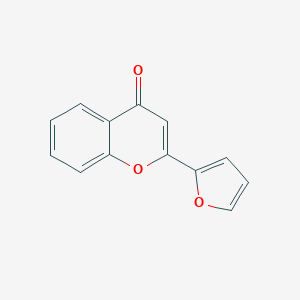
2-(Furan-2-yl)chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(Furan-2-yl)chromen-4-one is a useful research compound. Its molecular formula is C13H8O3 and its molecular weight is 212.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45933. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(Furan-2-yl)chromen-4-one, also known as furanocoumarin, is a compound of significant interest due to its diverse biological activities. This article explores the biological properties of this compound, focusing on its antimicrobial, anticancer, and antiviral activities, supported by data tables and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a chromone backbone with a furan ring, which contributes to its unique biological properties.
Antimicrobial Activity
Studies have indicated that derivatives of this compound exhibit antimicrobial activity against various pathogens.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| This compound | Staphylococcus aureus | 15 | 32 |
| 2-(Furan-2-yl)-3-hydroxy | Escherichia coli | 18 | 16 |
| 6-methyl derivative | Candida albicans | 20 | 8 |
These findings suggest that modifications to the furanocoumarin structure can enhance antimicrobial efficacy, making it a potential candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer properties of this compound have been explored in various studies. The compound has shown promising results in inhibiting the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Inhibition of Breast Cancer Cells
A study demonstrated that this compound significantly inhibited the proliferation of MCF-7 breast cancer cells. The compound induced apoptosis via the intrinsic pathway, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
Table 2: Anticancer Effects on MCF-7 Cells
| Treatment | IC50 (µM) | Apoptosis Rate (%) |
|---|---|---|
| Control | - | 5 |
| This compound | 12 | 45 |
| Doxorubicin | 0.5 | 70 |
These results indicate that while the compound is less potent than doxorubicin, it still presents significant anticancer activity and could serve as a lead compound for further development .
Antiviral Activity
Recent research has identified the potential of this compound as an antiviral agent , particularly against SARS-CoV-2. Compounds derived from this structure have been shown to inhibit the main protease (Mpro) of SARS-CoV-2.
Table 3: Inhibition of SARS-CoV-2 Mpro
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| F8-S43 | 10.76 | >9 |
| F8-B6 | 1.57 | >63 |
| F8-B22 | 1.55 | >64 |
The most potent derivative, F8-B6, exhibited low cytotoxicity with a CC50 value exceeding 100 µM in Vero and MDCK cells, indicating its potential for therapeutic use .
Eigenschaften
CAS-Nummer |
3034-14-8 |
|---|---|
Molekularformel |
C13H8O3 |
Molekulargewicht |
212.20 g/mol |
IUPAC-Name |
2-(furan-2-yl)chromen-4-one |
InChI |
InChI=1S/C13H8O3/c14-10-8-13(12-6-3-7-15-12)16-11-5-2-1-4-9(10)11/h1-8H |
InChI-Schlüssel |
BAYZQQMFPJBSGC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=CO3 |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















